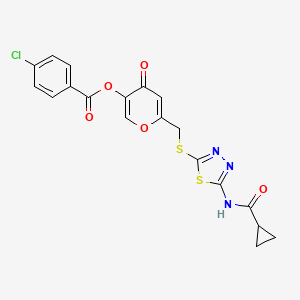
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry. This compound combines a cyclopropanecarboxamido group, a thiadiazole ring, a pyranone structure, and a chlorobenzoate moiety, making it unique and versatile for several scientific explorations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate typically involves multiple steps. Starting with the preparation of the 1,3,4-thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide, this ring is then modified to introduce the cyclopropanecarboxamido group. The 4-oxo-4H-pyran-3-yl structure is obtained via a Knoevenagel condensation reaction, followed by the introduction of the 4-chlorobenzoate moiety using a coupling reaction with appropriate chlorobenzoic acid derivatives. The conditions usually involve mild bases or acidic catalysts to facilitate each step.
Industrial Production Methods:
On an industrial scale, the synthesis is often optimized for yield and purity, employing continuous flow processes and automated reaction monitoring. The use of green chemistry principles, such as solvent recycling and catalytic efficiency, is common to minimize the environmental impact of production.
Chemical Reactions Analysis
Types of Reactions:
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate undergoes several reactions, including:
Oxidation: The thiadiazole ring can be oxidized under controlled conditions, leading to sulfur-oxide derivatives.
Reduction: Reduction of the cyclopropanecarboxamido group can yield secondary amine derivatives.
Substitution: The 4-chlorobenzoate moiety can undergo nucleophilic aromatic substitution with various nucleophiles.
Common Reagents and Conditions:
For oxidation, reagents such as hydrogen peroxide or potassium permanganate are used. Reduction reactions often employ hydrogen gas or hydrides like lithium aluminum hydride. Substitution reactions typically require strong bases or nucleophiles like sodium hydride or Grignard reagents.
Major Products:
The products formed from these reactions include sulfoxides and sulfones (oxidation), secondary amines (reduction), and substituted benzoates (substitution).
Scientific Research Applications
Applications in Chemistry:
This compound serves as a precursor for synthesizing more complex organic molecules and as a probe in mechanistic organic chemistry studies.
Applications in Biology and Medicine:
In biology, it is used for studying enzyme interactions and as a potential ligand in drug discovery. Medically, it holds promise for its antibacterial and antifungal properties, given its structural features that can interfere with microbial cell processes.
Applications in Industry:
The compound is also utilized in the development of advanced materials, including polymer precursors and specialty coatings, due to its unique reactivity and functional group versatility.
Mechanism of Action
The mechanism by which this compound exerts its effects, particularly in a biological context, involves interaction with cellular enzymes and proteins. The 1,3,4-thiadiazole ring and cyclopropanecarboxamido group are crucial for binding to specific molecular targets, disrupting normal cellular functions. The pyranone structure aids in membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
When compared with compounds like 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole derivatives without the pyranone or benzoate groups, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate exhibits enhanced reactivity and broader application potential due to the additional functional groups.
Similar Compounds:
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
6-(methylthio)-4-oxo-4H-pyran-3-yl benzoates
4-chlorobenzoic acid derivatives
These compounds share some structural similarities but differ in their reactivity and application scope, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJNLNNPAZOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)
![8-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2940678.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2940679.png)
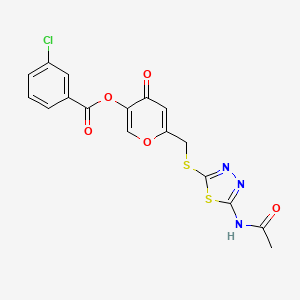
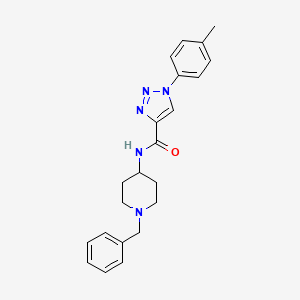
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)
![2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2940690.png)
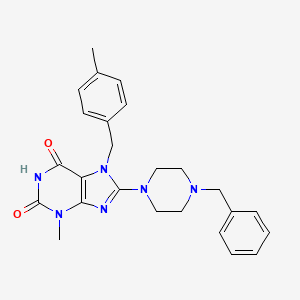
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)
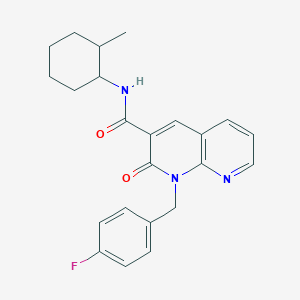
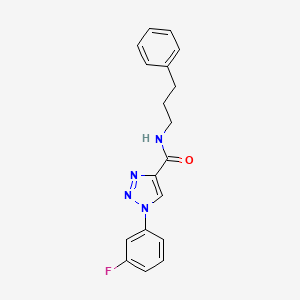
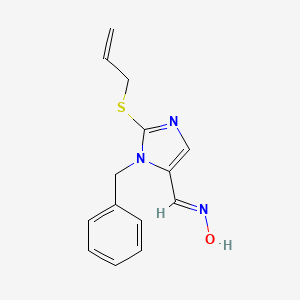
![2-acetyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2940696.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)
